ProINDY

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

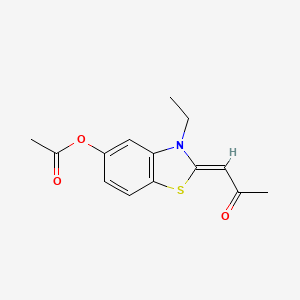

ProINDY is a member of the class of benzothiazoles . It is a prodrug of INDY and has a role as an antineoplastic agent and a prodrug . It is a member of benzothiazoles, an enone, and an acetate ester .

Molecular Structure Analysis

The molecular formula of ProINDY is C14H15NO3S . The InChI representation is InChI=1S/C14H15NO3S/c1-4-15-12-8-11 (18-10 (3)17)5-6-13 (12)19-14 (15)7-9 (2)16/h5-8H,4H2,1-3H3/b14-7- . The Canonical SMILES representation is CCN1C2=C (C=CC (=C2)OC (=O)C)SC1=CC (=O)C .

Physical And Chemical Properties Analysis

ProINDY has a molecular weight of 277.34 g/mol . It has a topological polar surface area of 71.9 Ų . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has 4 rotatable bond counts .

Scientific Research Applications

Down Syndrome Research

ProINDY is a potent DYRK inhibitor that activates NFAT for the study of Down syndrome . This application is particularly important because it provides a potential therapeutic approach for treating Down syndrome.

Cell Membrane Permeability Enhancement

ProINDY is the prodrug of INDY and is expected to make the molecule more lipophilic and enhance its cell membrane permeability . This property is crucial in drug delivery systems where the drug needs to cross the cell membrane to reach its target.

Developmental Biology

ProINDY effectively recovered Xenopus embryos from head malformation induced by Dyrk1A overexpression, resulting in normally developed embryos . This demonstrates the utility of ProINDY in vivo and its potential application in developmental biology.

Kinase Inhibition

ProINDY is known to inhibit DYRK (Dual-specificity tyrosine-regulated kinase) . This makes it a valuable tool in studying the role of kinases in various cellular processes and diseases.

Drug Delivery Systems

The lipophilic nature of ProINDY, which enhances its cell membrane permeability, can be utilized in drug delivery systems . This can improve the effectiveness of drugs by ensuring they reach their intended targets within the body.

Mechanism of Action

Target of Action

TG007, also known as ProINDY, primarily targets the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and DYRK1B . These kinases are involved in various cellular processes, including cell growth and differentiation, and have been implicated in several diseases, including Down syndrome and Alzheimer’s disease .

Mode of Action

ProINDY is a prodrug of INDY , designed to enhance the molecule’s lipophilicity and cell membrane permeability . As an ATP-competitive inhibitor, it binds to the active site of DYRK1A/B, preventing the kinase from phosphorylating its substrates .

Biochemical Pathways

DYRK1A/B kinases autophosphorylate a conserved tyrosine residue in their activation loop but phosphorylate their substrates at serine or threonine residues . By inhibiting DYRK1A/B, ProINDY can affect various signaling pathways, including those involved in cell growth, differentiation, and neurodevelopment .

Pharmacokinetics

The prodrug nature of ProINDY enhances its lipophilicity and cell membrane permeability, which are crucial for its bioavailability . .

Result of Action

ProINDY’s inhibition of DYRK1A/B can lead to various molecular and cellular effects. For instance, it has been shown to recover Xenopus embryos from head malformation induced by DYRK1A overexpression, resulting in normally developed embryos . This demonstrates the potential utility of ProINDY in vivo.

properties

IUPAC Name |

[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEOCVDWLAYGRX-AUWJEWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ProINDY | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

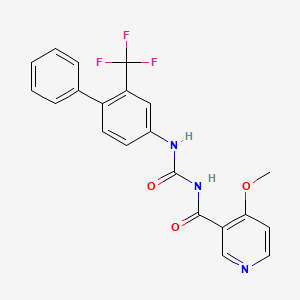

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

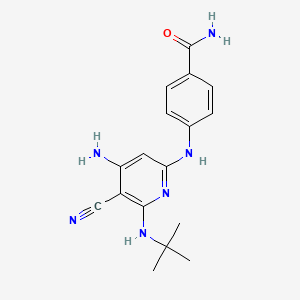

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)

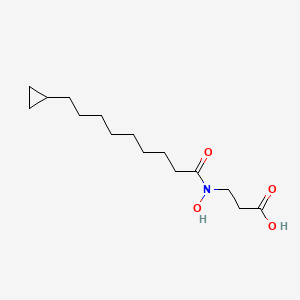

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)